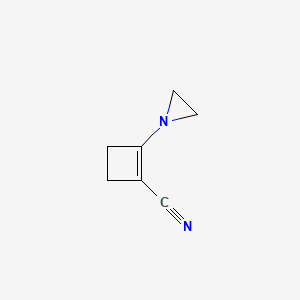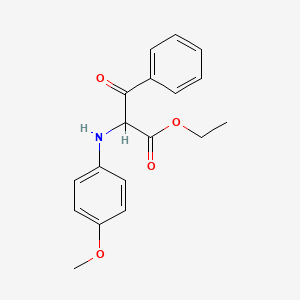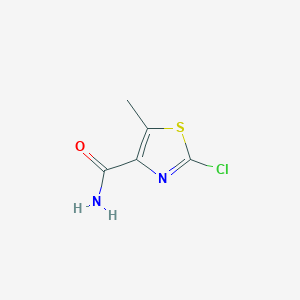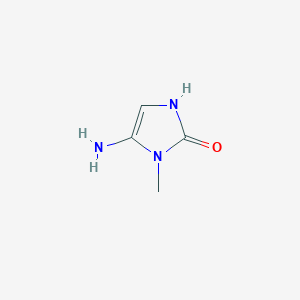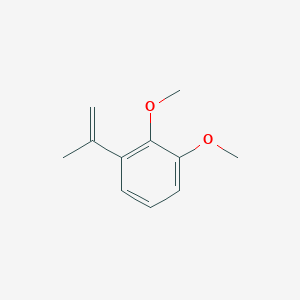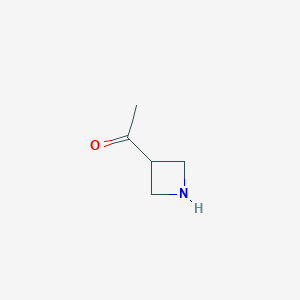
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate typically involves the following steps:
Nitration: The starting material, ethyl indazole-1-carboxylate, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitro compound is then subjected to reduction, often using a reducing agent like tin(II) chloride in hydrochloric acid, to convert the nitro group to an amino group.
Esterification: The final step involves esterification to introduce the ethyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include tin(II) chloride, iron powder, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studying various biological pathways and mechanisms, particularly those involving indazole derivatives.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to the inhibition of certain enzymes or modulation of receptor activity, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-amino-1H-indazole-1-carboxylate: Lacks the nitro group, which may result in different biological activities.
Ethyl 5-nitro-1H-indazole-1-carboxylate: Lacks the amino group, affecting its reactivity and applications.
3-Amino-5-nitro-1H-indazole: Lacks the ethyl ester group, which can influence its solubility and bioavailability.
Uniqueness
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate is unique due to the presence of both amino and nitro groups, which contribute to its diverse chemical reactivity and potential biological activities. The ethyl ester group also enhances its solubility and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H10N4O4 |
|---|---|
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
ethyl 3-amino-5-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C10H10N4O4/c1-2-18-10(15)13-8-4-3-6(14(16)17)5-7(8)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12) |
Clave InChI |
VKSUPPKTFSITHI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


